molecular formula C8H11N5O2 B13101653 8-Ethoxy-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine

8-Ethoxy-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine

Cat. No.: B13101653
M. Wt: 209.21 g/mol
InChI Key: WEXICRLDXXAPEU-UHFFFAOYSA-N
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Description

8-Ethoxy-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes both triazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethoxy-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

8-Ethoxy-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxy and methoxy positions.

    Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to yield amines.

    Cyclization: The triazole and pyrimidine rings can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazolopyrimidines, which can be further functionalized for specific applications.

Scientific Research Applications

8-Ethoxy-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Ethoxy-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes or receptors, inhibiting their activity. This inhibition can disrupt key biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Ethoxy-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine is unique due to its specific ethoxy and methoxy substituents, which confer distinct chemical properties and reactivity. These substituents can influence the compound’s binding affinity to molecular targets and its overall pharmacokinetic profile.

Properties

Molecular Formula

C8H11N5O2

Molecular Weight

209.21 g/mol

IUPAC Name

8-ethoxy-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine

InChI

InChI=1S/C8H11N5O2/c1-3-15-5-4-10-8(14-2)13-6(5)11-7(9)12-13/h4H,3H2,1-2H3,(H2,9,12)

InChI Key

WEXICRLDXXAPEU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN=C(N2C1=NC(=N2)N)OC

Origin of Product

United States

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